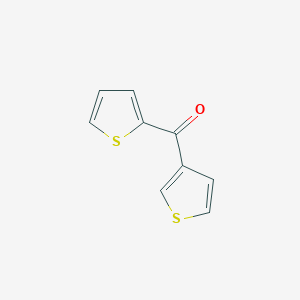

2-Thienyl(3-thienyl)methanone

Vue d'ensemble

Description

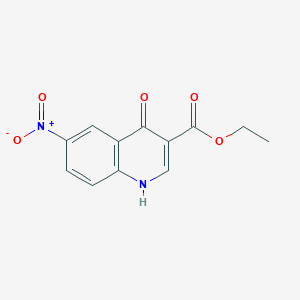

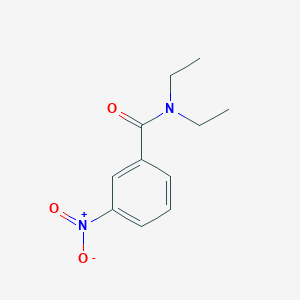

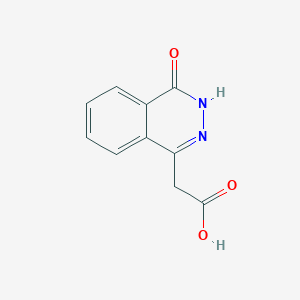

“2-Thienyl(3-thienyl)methanone” is a chemical compound with the molecular formula C9H6OS2 and an average mass of 194.273 Da1. It is used in various scientific experiments due to its unique physical and chemical properties2.

Synthesis Analysis

The synthesis of compounds similar to “2-Thienyl(3-thienyl)methanone” often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons3. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones3. Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides3.

Molecular Structure Analysis

The molecular structure of “2-Thienyl(3-thienyl)methanone” consists of a carbon backbone with sulfur and oxygen atoms. The exact structure can be viewed using computational chemistry software4.Chemical Reactions Analysis

The chemical reactions involving “2-Thienyl(3-thienyl)methanone” are not well-documented. However, thiophene derivatives, which are structurally similar, are known to undergo extensive substitution reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thienyl(3-thienyl)methanone” are not well-documented in the literature. However, it is known that all samples of a pure substance have the same chemical and physical properties6.Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Thienyl(3-thienyl)methanone and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, a series of derivatives have been synthesized through the fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, demonstrating significant antimicrobial, antioxidant, and insect antifeedant activities. These compounds are characterized by their physical constants and spectral data, highlighting their potential in various chemical applications (Thirunarayanan, 2014).

Another study investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in different solvents. The research provided insights into the effects of structure and environment on these compounds' electronic absorption, excitation, and fluorescence properties, with theoretical support from quantum chemistry calculations (Al-Ansari, 2016).

Furthermore, an efficient synthesis protocol for aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives has been developed, offering a convenient approach to producing these compounds with excellent yield and short reaction times (Alizadeh & Roosta, 2018).

Applications in Material Science

In material science, the conducting copolymers of quinoxaline derivatives, including 2-Thienyl(3-thienyl)methanone derivatives, have been synthesized and characterized. These copolymers, obtained through electrochemical copolymerizations, exhibit significant potential in applications due to their electrical conductivity and stability properties (Turac et al., 2011).

Biological Applications

On the biological front, derivatives of 2-Thienyl(3-thienyl)methanone have been synthesized and tested for their anticancer activities. For instance, di(3-thienyl)methanol and di(3-thienyl)methane demonstrated significant activity against T98G brain cancer cells, with one of the compounds showing potent efficacy in inducing cell death and growth inhibition in a concentration-dependent manner (Kaushik et al., 2012).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation7. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area7.

Orientations Futures

The future directions for “2-Thienyl(3-thienyl)methanone” are not well-documented in the literature. However, novel triarylmethane dyes decorated with 2-thienyl, 2-thieno[3,2-b]thienyl, and 2-dithieno[3,2-b:2′,3′-d]thienyl rings as auxochromes have been found to exhibit potential applications as strong and super acid pH sensors8.

Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Propriétés

IUPAC Name |

thiophen-2-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIUJUDPTQVMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289990 | |

| Record name | 2-Thienyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thienyl(3-thienyl)methanone | |

CAS RN |

26453-84-9 | |

| Record name | 2-Thienyl-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26453-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026453849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)